molecular formula C11H5ClN6O B2580575 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide CAS No. 1795462-73-5

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2580575
CAS No.: 1795462-73-5
M. Wt: 272.65
InChI Key: ARGSKNHQDVJIQA-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and the development of more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the imidazole ring.

    Cyclization Reactions: Formation of additional rings or fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN6O/c12-9-3-6(1-2-15-9)10(19)18-11-16-7(4-13)8(5-14)17-11/h1-3H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGSKNHQDVJIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NC2=NC(=C(N2)C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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